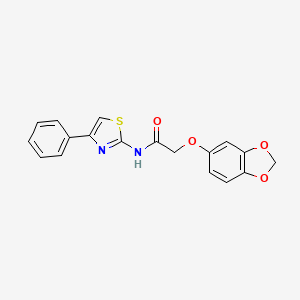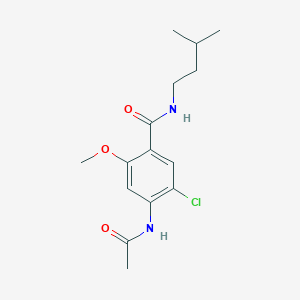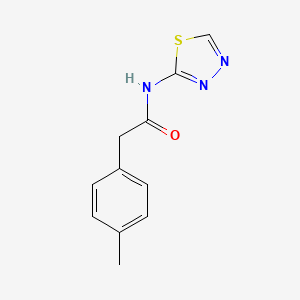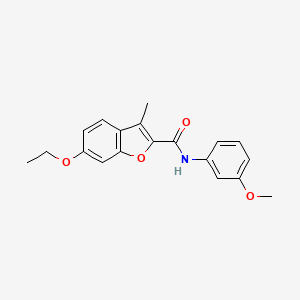
2-(1,3-benzodioxol-5-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that features a benzodioxole moiety linked to a thiazole ring via an acetamide linkage. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Linkage Formation: The benzodioxole and thiazole moieties are linked via an acetamide bond, typically through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the thiazole ring or the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzodioxole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it may be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE: can be compared with other benzodioxole or thiazole derivatives.
Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir.
Uniqueness
The uniqueness of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of benzodioxole and thiazole moieties, which may confer unique biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C18H14N2O4S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14N2O4S/c21-17(9-22-13-6-7-15-16(8-13)24-11-23-15)20-18-19-14(10-25-18)12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,20,21) |
InChI Key |
SUFJWJXYADLFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11166469.png)
![3-(butanoylamino)-N-[4-(butan-2-yl)phenyl]benzamide](/img/structure/B11166473.png)
![N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B11166496.png)
![methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate](/img/structure/B11166503.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B11166506.png)
![3-[(4-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11166512.png)
![2-chloro-3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11166514.png)

![2-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11166523.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbutanamide](/img/structure/B11166524.png)


![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11166549.png)
